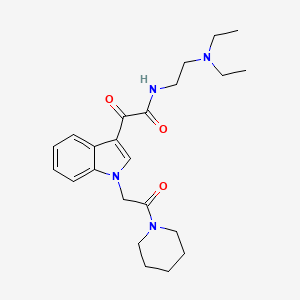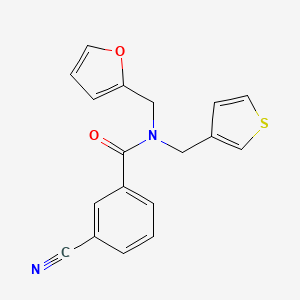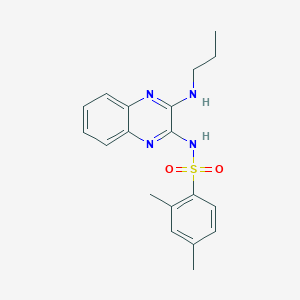![molecular formula C13H12N2O2 B2843370 N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide CAS No. 2185981-33-1](/img/structure/B2843370.png)
N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide” is a compound that has been studied for its potential therapeutic applications . It is a type of aryl amide . The compound has been associated with the inhibition of Adaptor Protein 2-Associated Kinase 1 (AAK1), which is a potential therapeutic target for neuropathic pain .
Synthesis Analysis
The synthesis of oxazole derivatives, such as “N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide”, involves several steps. These include the generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Molecular Structure Analysis
The molecular structure of “N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide” is complex. It is an aryl amide, which means it contains a carbonyl group (C=O) attached to an aromatic ring, and an amide group (NH2) attached to the carbonyl carbon .Chemical Reactions Analysis
Oxazoles, like “N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide”, can undergo various chemical reactions. For instance, they can be arylated and alkylated in the presence of palladium and specific phosphine ligands . The reaction conditions can influence the regioselectivity of these reactions .Mechanism of Action
Future Directions
The compound “N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide” shows promise as a potential therapeutic agent for neuropathic pain . Future research could focus on further optimizing its structure-activity relationships, investigating its mechanism of action in more detail, and evaluating its efficacy in clinical trials .
properties
IUPAC Name |
N-[[3-(1,3-oxazol-5-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-13(16)15-7-10-4-3-5-11(6-10)12-8-14-9-17-12/h2-6,8-9H,1,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANOXNLQPISNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2843291.png)


![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2843295.png)
![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)


![3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid](/img/structure/B2843302.png)
![N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2843303.png)
![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2843304.png)


